1,2-Pentadiene

Thermochemistry Isomer Stability Calorimetry

1,2-Pentadiene (CAS 591-95-7), also known as ethylallene or penta-1,2-diene, is an unsaturated C5 hydrocarbon belonging to the class of cumulated dienes (allenes), characterized by the H2C=C=CH–CH2–CH3 structure. It exists as a colorless to almost colorless liquid with a boiling point of 45 °C, a density of 0.70 g/mL, and a refractive index of approximately 1.42.

Molecular Formula C5H8
Molecular Weight 68.12 g/mol
CAS No. 591-95-7
Cat. No. B1661991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Pentadiene
CAS591-95-7
Molecular FormulaC5H8
Molecular Weight68.12 g/mol
Structural Identifiers
SMILESCCC=C=C
InChIInChI=1S/C5H8/c1-3-5-4-2/h5H,1,4H2,2H3
InChIKeyLVMTVPFRTKXRPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Pentadiene (CAS 591-95-7) for Research and Industrial Procurement


1,2-Pentadiene (CAS 591-95-7), also known as ethylallene or penta-1,2-diene, is an unsaturated C5 hydrocarbon belonging to the class of cumulated dienes (allenes), characterized by the H2C=C=CH–CH2–CH3 structure [1]. It exists as a colorless to almost colorless liquid with a boiling point of 45 °C, a density of 0.70 g/mL, and a refractive index of approximately 1.42 [2]. Unlike its conjugated isomer 1,3-pentadiene (piperylene), 1,2-pentadiene is one of the least common pentadiene isomers and is notably heat-sensitive and highly flammable (flash point -37 °C), requiring refrigerated storage at 0-10°C [2] . Its unique cumulated double-bond system confers distinct reactivity, thermochemical properties, and storage requirements that directly impact its selection in research and industrial contexts [1].

Why 1,2-Pentadiene Cannot Be Substituted by Other Pentadiene Isomers or Analogs


Generic substitution of 1,2-pentadiene with its isomers, such as 1,3-pentadiene or 1,4-pentadiene, is scientifically invalid due to fundamental differences in electronic structure, thermodynamic stability, and reactivity. 1,2-Pentadiene possesses a cumulated diene system (allene) which lacks resonance stabilization, resulting in a higher energy state and distinct reaction pathways compared to conjugated (1,3-pentadiene) or isolated (1,4-pentadiene) dienes [1]. This structural divergence leads to quantifiably different heats of combustion, with 1,2-pentadiene (768.9 kJ/mol) being less stable than 1,3-pentadiene (761.6 kJ/mol) but more stable than 1,4-pentadiene (777.1 kJ/mol) [2]. Furthermore, its unique isomerization kinetics under thermal conditions and its specific flame velocity profile differentiate it from other C5H8 hydrocarbons, rendering it a distinct chemical entity that cannot be interchanged without altering experimental outcomes or product performance [3]. The evidence below quantifies these critical distinctions.

Quantitative Differentiation of 1,2-Pentadiene from Closest Analogs


Thermodynamic Stability Ranking via Heat of Combustion (ΔHc)

1,2-Pentadiene exhibits a distinct heat of combustion that quantifies its intermediate thermodynamic stability among the three linear pentadiene isomers. As a cumulated diene, it is less stable than the conjugated 1,3-pentadiene but more stable than the isolated 1,4-pentadiene. This directly contradicts the common but oversimplified assumption that all non-conjugated dienes are similarly unstable [1].

Thermochemistry Isomer Stability Calorimetry

High-Temperature Isomerization Kinetics to 1,3-Pentadiene

Under high-temperature conditions (1100-1250 K), 1,2-pentadiene undergoes unimolecular isomerization to 1,3-pentadiene (both cis and trans) with a specific rate constant. This conversion is a critical pathway in combustion and pyrolysis, distinguishing its behavior from other pentadiene isomers [1].

Reaction Kinetics Isomerization Combustion Chemistry

Fundamental Flame Velocity Ranking Among C5H8 Isomers

The fundamental flame velocity of 1,2-pentadiene is approximately 20% greater than that of 1-pentene, placing it in the highest category of unsaturation effects for C5 hydrocarbons. This value is comparable to 2,3-pentadiene and 1-pentyne, but distinct from 1,3- and 1,4-pentadiene, which exhibit lower flame velocities [1].

Combustion Flame Velocity Hydrocarbon Reactivity

Condensed Phase Thermochemical Properties: Liquid Heat Capacity

Precise thermochemical data for liquid 1,2-pentadiene has been established, including its standard liquid entropy (S°liquid) and constant pressure heat capacity (Cp,liquid). These values are critical for process design and thermodynamic calculations, and they differ from those of its isomers due to its unique molecular structure [1].

Physical Chemistry Thermodynamics Process Engineering

Storage and Handling Distinctions: Heat Sensitivity and Flammability

1,2-Pentadiene's chemical instability as a cumulated diene translates directly into strict procurement and handling requirements. Its heat sensitivity mandates refrigerated storage (0-10°C), and its high flammability (flash point -37°C) necessitates explosion-proof equipment and stringent safety protocols [1] .

Chemical Safety Procurement Logistics

Spectral Identification: Kovats Retention Index on Non-Polar Columns

For analytical chemists, the Kovats Retention Index (RI) provides a robust and reproducible metric for identifying 1,2-pentadiene in complex mixtures via gas chromatography. Its RI value on a standard non-polar column (e.g., Squalane or OV-1) is a definitive fingerprint that distinguishes it from other volatile C5 hydrocarbons [1].

Analytical Chemistry GC-MS Quality Control

Evidence-Based Application Scenarios for 1,2-Pentadiene


Combustion Chemistry and Fuel Research

Researchers investigating hydrocarbon combustion kinetics and flame propagation require pure 1,2-pentadiene to calibrate detailed reaction mechanisms. Its measured flame velocity (approx. 20% greater than 1-pentene) and high-temperature isomerization rates to 1,3-pentadiene are critical data points that distinguish its behavior from other C5H8 isomers, enabling accurate modeling of complex fuel mixtures and soot formation processes [1] [2].

High-Temperature Pyrolysis and Kinetic Mechanism Development

In fundamental studies of hydrocarbon cracking and pyrolysis, 1,2-pentadiene serves as a key probe molecule. The quantitative rate constants for its decomposition and isomerization pathways, determined via shock tube experiments (e.g., k(1,2-pentadiene → cyclopentene) = 1.2×10¹¹ exp(-25755 K/T) s⁻¹), are essential for validating theoretical models (e.g., RRKM) and constructing accurate chemical kinetic mechanisms for larger hydrocarbons [1].

Analytical Chemistry Method Development and Validation

Analytical laboratories developing GC or GC-MS methods for volatile hydrocarbon analysis can utilize 1,2-pentadiene as a certified reference standard. Its well-defined Kovats Retention Index (526 on non-polar columns) provides a reliable reference point for peak identification and method calibration, ensuring accurate quantification in complex matrices such as petrochemical streams or environmental samples [1].

Chemical Safety and Hazard Assessment Engineering

Process safety engineers conducting hazard analyses (e.g., HAZOP) for facilities handling reactive hydrocarbons need precise safety data. The specific requirements for 1,2-pentadiene—namely refrigerated storage (0-10°C) due to heat sensitivity and the need for explosion-proof equipment due to a low flash point (-37°C)—are distinct from its more stable isomer 1,3-pentadiene. This evidence informs the design of safe storage, handling, and transport protocols [1] [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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